N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-(propan-2-yloxy)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14(2)25-18-10-4-15(5-11-18)19(22)20-16-6-8-17(9-7-16)21-12-3-13-26(21,23)24/h4-11,14H,3,12-13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAXWDDHWBRDQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-(propan-2-yloxy)benzamide typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved through a multicomponent reaction involving an amine, a carbonyl compound, and a thiol. The reaction is usually carried out under reflux conditions in the presence of a catalyst.
Attachment of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Benzamide Moiety: This step involves the reaction of the intermediate compound with an isocyanate or a similar reagent to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the scalability and environmental sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazolidine ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The phenyl and benzamide groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and substituted phenyl or benzamide compounds.
Scientific Research Applications
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-(propan-2-yloxy)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazolidine ring and benzamide moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
Thiazolidinone Derivatives with Varied Benzamide Substituents
- N-[4-(1,1-Dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-2-ethoxybenzamide (CAS 899953-21-0):
Differs by a 2-ethoxy substitution on the benzamide instead of 4-isopropoxy. Despite identical molecular weight (360.43 g/mol), the positional and steric differences may alter target binding and solubility . - N-[4-(1,1-Dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide :
Substitutes 4-CF₃ for 4-isopropoxy, increasing electron-withdrawing character and molecular weight (409.8 g/mol). The CF₃ group enhances metabolic stability but may reduce membrane permeability .
Thiazolidinone Derivatives with Complex Side Chains
- 2-Chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide (CAS 919687-65-3): Features a chloro-substituted benzamide and a dimethyl-dioxido-thiazolidin linked to a methylpiperazine group (MW: 491 g/mol).
Functional Group Variations in Benzamide Analogues
- N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-(propan-2-yloxy)benzamide (G500-0482): Retains the 4-isopropoxybenzamide group but replaces the thiazolidinone with a piperazine-ethyl chain (MW: 494.66 g/mol).
Physicochemical and Pharmacokinetic Comparisons
Molecular Weight and Lipophilicity
*Estimated using fragment-based methods.
- The 4-isopropoxy group increases lipophilicity compared to ethoxy but less than CF₃. Piperazine-containing derivatives show reduced logP due to polar tertiary amines.
Structure-Activity Relationship (SAR) Insights
- Thiazolidinone Sulfonamide: Critical for hydrogen bonding with enzymes (e.g., aldose reductase inhibition in ).
- Alkoxy Substituents : Larger groups (isopropoxy) enhance lipophilicity and membrane penetration but may reduce aqueous solubility.
- Electron-Withdrawing Groups (CF₃) : Improve metabolic stability but may hinder target affinity due to steric effects.
Biological Activity
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-(propan-2-yloxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₃H₁₅N₃O₄S
- Molecular Weight : 299.34 g/mol
- IUPAC Name : N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-(propan-2-yloxy)benzamide
- SMILES Notation : Cc1ccc(cc1)C(=O)N(C(=O)S(=O)(=O)c2ccc(cc2)OCC(C)C)C
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains.
- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines.
- Anticancer Potential : Preliminary studies suggest it may induce apoptosis in cancer cells.
The biological activity of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-(propan-2-yloxy)benzamide is attributed to its interaction with specific molecular targets. These include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Cell Membrane Disruption : Its antimicrobial action could stem from disrupting bacterial cell walls.
- Apoptosis Induction : In cancer cells, it might activate pathways leading to programmed cell death.
Case Studies and Research Findings
Several studies have evaluated the biological activity of thiazolidinone derivatives similar to the compound :
Table 1: Summary of Biological Activities
Detailed Findings
-
Antimicrobial Activity :
- A study demonstrated that derivatives similar to the compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. For instance, compounds were tested against Escherichia coli and Staphylococcus aureus, showing zones of inhibition ranging from 12 mm to 26 mm depending on the concentration used .
- Anti-inflammatory Effects :
- Anticancer Research :
Q & A
Q. What are the key synthetic routes for preparing N-[4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-4-(propan-2-yloxy)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the thiazolidinone sulfone moiety. A common approach includes:
- Step 1 : Reacting 4-aminophenylthiazolidinone with propan-2-yloxybenzoyl chloride in anhydrous pyridine under reflux (12–24 hours) to form the amide bond .
- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride), use catalytic DMAP to accelerate acylation, and monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .
Q. How can researchers confirm the structural integrity of the sulfone group in the thiazolidinone ring?
- Methodological Answer :
- FTIR Spectroscopy : Look for characteristic S=O stretching vibrations at 1120–1160 cm⁻¹ and 1290–1320 cm⁻¹ (asymmetric and symmetric stretches) .
- ¹³C NMR : The sulfone group induces deshielding; the C-SO₂ carbon typically appears at δ ~55–60 ppm.
- Single-Crystal X-ray Diffraction : Resolve the sulfone geometry (e.g., tetrahedral sulfur coordination) as demonstrated in analogous thiazolidinone derivatives .
Q. What analytical techniques are recommended for purity assessment and stability studies?
- Methodological Answer :
- HPLC-MS : Use a C18 column (3.5 μm, 150 × 4.6 mm) with a gradient of 0.1% formic acid in water/acetonitrile (flow rate: 0.8 mL/min). Monitor for degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks) .
- DSC/TGA : Evaluate thermal stability; sulfone-containing compounds often show decomposition above 200°C .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in biological systems, particularly its interaction with enzymes like PFOR (Pyruvate:Ferredoxin Oxidoreductase)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model the amide and sulfone groups’ interaction with PFOR’s active site (PDB: 2W4H). Key residues (e.g., Cys, His) may form hydrogen bonds with the sulfone oxygen or benzamide carbonyl .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2.0 Å) and hydrogen bond occupancy (>70%) .
Q. What strategies can resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across studies)?
- Methodological Answer :
- Dose-Response Reproducibility : Standardize assays using cell lines (e.g., HepG2 for cytotoxicity) with ATP-based viability kits. Include positive controls (e.g., doxorubicin) and account for solvent effects (DMSO ≤0.1%) .
- Metabolite Profiling : Use LC-HRMS to identify potential in situ degradation products (e.g., hydrolysis of the isopropoxy group) that may skew activity .
Q. How can the compound’s pharmacokinetic profile be improved through structural modifications?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the isopropoxy group with a trifluoromethoxy moiety to enhance metabolic stability (logP reduction from 3.2 to 2.8) .
- Prodrug Design : Introduce a hydrolyzable ester at the benzamide nitrogen (e.g., pivaloyloxymethyl) to improve oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
